molecular formula C11H9N5 B604553 N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine CAS No. 35554-74-6

N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B604553
CAS No.: 35554-74-6
M. Wt: 211.22g/mol
InChI Key: XBDRNNWKGLPRIX-GIDUJCDVSA-N
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Description

N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of indole-3-carbaldehyde with 4-amino-1,2,4-triazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or triazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of the compound.

    4-amino-1,2,4-triazole: Another precursor used in the synthesis.

    Indole derivatives: A broad class of compounds with similar structures and biological activities.

Uniqueness

N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of the indole and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to various targets and improve its overall efficacy in different applications .

Properties

IUPAC Name

(E)-1-(1H-indol-3-yl)-N-(1,2,4-triazol-4-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-4-11-10(3-1)9(5-12-11)6-15-16-7-13-14-8-16/h1-8,12H/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRNNWKGLPRIX-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN3C=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N3C=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35554-74-6
Record name 4-(3-INDOLYLMETHYLENEAMINO)-4H-1,2,4-TRIAZOLE
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